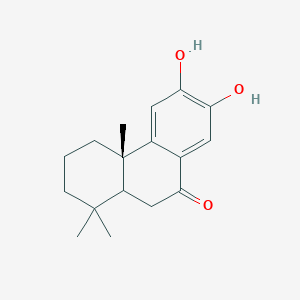
Nimbidiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is recognized for its potent alpha-glucosidase inhibitory properties, making it a promising candidate for anti-diabetic treatments . Nimbidiol has also demonstrated significant anti-oxidative properties, contributing to its potential therapeutic applications in various diseases, including diabetes .
Mechanism of Action
Target of Action
Nimbidiol is an alpha-glucosidase inhibitor . Alpha-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, and its inhibition can help control blood sugar levels, making this compound a promising anti-diabetic compound .
Mode of Action
This compound interacts with its primary target, alpha-glucosidase, by inhibiting its activity . This inhibition reduces the breakdown of carbohydrates into simple sugars, thereby controlling blood sugar levels .
Biochemical Pathways
This compound’s action affects several biochemical pathways. It has been shown to reduce oxidative stress in diabetic mice, which is crucial in the development of diabetic nephropathy (DN) . This compound mitigates the adverse extracellular matrix (ECM) accumulation, a key factor in the progression of DN . It also influences the NF-κB signaling pathway, which plays a significant role in inflammation and immunity .
Pharmacokinetics
It’s known that this compound is administered to mice at a dosage of 400 μg kg −1 day −1 , suggesting that it has sufficient bioavailability at this dosage to exert its therapeutic effects.
Result of Action
This compound’s action results in several molecular and cellular effects. It decreases reactive oxygen species and expression levels of 4HNE, p22phox, Nox4, and ROMO1, while increasing GSH: GSSG, and the expression levels of SOD-1, SOD-2, and catalase . It also regulates the expression of various other molecules, such as eNOS, ACE2, Sirt1, IL-10, iNOS, and IL-17 . These changes contribute to the mitigation of renal injury in diabetic mice .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of chronic hyperglycemia-induced oxidative stress, a common condition in diabetes, can enhance the therapeutic effects of this compound . .
Biochemical Analysis
Biochemical Properties
Nimbidiol is an alpha-glucosidase inhibitor . It interacts with this enzyme, inhibiting its activity and thereby helping to ameliorate hyperglycemia . This interaction is crucial in its role in biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In diabetic mice, this compound was found to protect against fibrotic renal dysfunction by mitigating adverse extracellular matrix (ECM) accumulation . It influences cell function by reducing oxidative stress in type-1 diabetes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by reducing oxidative stress. It interacts with biomolecules such as reactive oxygen species and various enzymes involved in oxidative stress . It also influences gene expression, with studies showing downregulation of iNOS and IL-17 and upregulation of eNOS, ACE2, Sirt1, and IL-10 in diabetic kidneys .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. In a study involving diabetic mice, this compound was administered for 8 weeks, resulting in amelioration of pathological changes in the kidneys .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In one study, diabetic mice were treated with this compound (400 μg kg−1 day−1) for 8 weeks . The study found that this compound ameliorated pathological changes in the kidneys of diabetic mice .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose metabolism, where it acts as an alpha-glucosidase inhibitor . This interaction helps to ameliorate hyperglycemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nimbidiol can be synthesized from natural sources such as the root and stem-bark of Azadirachta indica. The process involves bioassay-guided purification to isolate the compound . The synthesis of this compound from (+)-manool, a natural diterpene, involves a four-step sequence that includes ozonolysis followed by treatment with aqueous sodium hydroxide in the presence of tetra-n-butylammonium bromide as a catalyst .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from neem plant parts, followed by purification processes. The extraction involves refluxing the plant material with methanol, filtering, and removing the solvent to obtain the crude extract, which is then purified to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Nimbidiol undergoes various chemical reactions, including oxidation, reduction, and substitution. It exhibits mixed competitive inhibition on intestinal carbohydrases, indicating its ability to interact with multiple enzyme targets .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can be further analyzed for their biological activities .
Scientific Research Applications
Chemistry: Nimbidiol serves as a valuable compound for studying enzyme inhibition and reaction mechanisms.
Medicine: this compound’s anti-diabetic properties have been highlighted in several studies, where it has been shown to protect against renal injury and fibrosis in diabetic models
Comparison with Similar Compounds
Nimbidiol is unique among neem-derived compounds due to its potent alpha-glucosidase inhibitory properties. Similar compounds include:
Nimbin: Another neem-derived compound with anti-inflammatory and anti-microbial properties.
Azadirachtin: Known for its insecticidal properties, widely used in agriculture.
Gedunin: Exhibits anti-malarial and anti-cancer activities.
Compared to these compounds, this compound’s primary distinction lies in its significant anti-diabetic potential and its ability to mitigate oxidative stress and inflammation .
Properties
CAS No. |
113332-25-5 |
|---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
(4aS)-6,7-dihydroxy-1,1,4a-trimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C17H22O3/c1-16(2)5-4-6-17(3)11-8-14(20)13(19)7-10(11)12(18)9-15(16)17/h7-8,15,19-20H,4-6,9H2,1-3H3/t15?,17-/m1/s1 |
InChI Key |
JMBKXUYCBVKSSY-OMOCHNIRSA-N |
SMILES |
CC1(CCCC2(C1CC(=O)C3=CC(=C(C=C32)O)O)C)C |
Isomeric SMILES |
C[C@]12CCCC(C1CC(=O)C3=CC(=C(C=C23)O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C3=CC(=C(C=C32)O)O)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


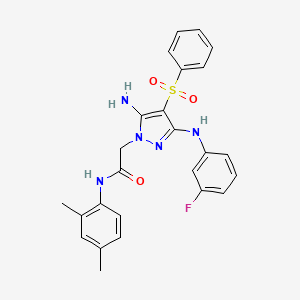
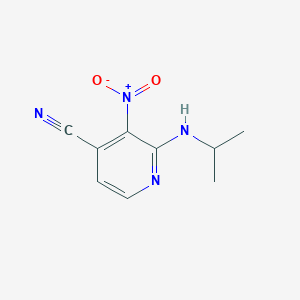
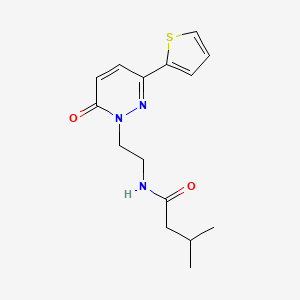
![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2868896.png)
![1,9-Dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B2868897.png)
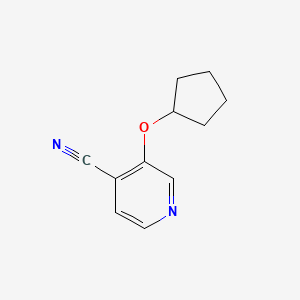
![(Z)-3-(2-fluorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2868900.png)
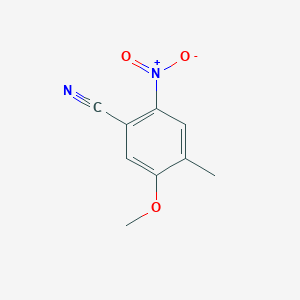
![Methyl 4-((9-cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2868902.png)
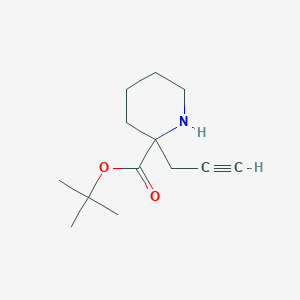
![1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2868905.png)
![2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B2868911.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2868914.png)
![3-chloro-N-(4-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl)benzamide](/img/structure/B2868915.png)
